molecular formula C14H14N2O3 B5914288 N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B5914288
M. Wt: 258.27 g/mol
InChI Key: MLFNQOSKGYVRFB-UHFFFAOYSA-N
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Description

N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 300806-32-0) is a chemical compound supplied for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. The compound belongs to the 4-hydroxy-2-quinolinone class, which is recognized in medicinal chemistry as a privileged scaffold for drug discovery . This core structure is found in compounds with a diverse range of biological activities, including anti-inflammatory, immunomodulatory, and potential analgesic effects . The 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide structure can be considered a sulfo analogue of powerful analgesics found among 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides . Related quinolinone-3-carboxamide analogues have been investigated as multi-target agents and high-affinity ligands for various biological receptors, highlighting the research value of this chemical class . The molecular formula of the compound is C14H14N2O3, and it has a molecular weight of 258.27 g/mol .

Properties

IUPAC Name

4-hydroxy-1-methyl-2-oxo-N-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-8-15-13(18)11-12(17)9-6-4-5-7-10(9)16(2)14(11)19/h3-7,17H,1,8H2,2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFNQOSKGYVRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

N-Pyridinyl(methyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides

These analogues replace the allyl group with pyridinylmethyl substituents. For example, N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 1 in ) demonstrates enhanced anti-inflammatory activity in rodent models compared to the allyl derivative, likely due to improved hydrogen-bonding interactions with target proteins . The pyridinyl group also enhances water solubility, addressing a common limitation of hydrophobic quinoline derivatives .

N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

This compound (ChemSpider ID: 17741213) substitutes the allyl group with a 3-chlorophenylamide and a 1-ethyl group. The chloroaryl moiety increases lipophilicity (logP = 3.2 vs. 2.5 for the allyl derivative) and stabilizes the molecule via halogen bonding, as evidenced by its higher melting point (248°C vs. 215°C for the allyl analogue) .

Hexahydroquinoline Carboxamides

Derivatives like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (Compound 2 in ) feature a saturated bicyclic system. This modification reduces planarity, decreasing intercalation with DNA but improving blood-brain barrier penetration for CNS-targeted analgesics .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound logP Melting Point (°C) Aqueous Solubility (mg/mL) Bioavailability (%)
N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide 2.5 215 0.12 45–50
N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 1.8 198 0.45 60–65
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 3.2 248 0.06 30–35
Hexahydroquinoline-3-carboxamide (Compound 2) 2.1 185 0.25 55–60

Data synthesized from

The allyl derivative exhibits intermediate lipophilicity (logP = 2.5), balancing membrane permeability and solubility. Its lower melting point (215°C) compared to the chlorophenyl analogue suggests weaker crystal lattice interactions, which may facilitate faster dissolution .

Analgesic Efficacy

The allyl derivative shows moderate analgesic activity (ED₅₀ = 12 mg/kg in rodent models), outperforming the ethyl-substituted chlorophenyl analogue (ED₅₀ = 18 mg/kg) but underperforming relative to the hexahydroquinoline carboxamide (ED₅₀ = 8 mg/kg) . The hexahydroquinoline’s saturated ring likely enhances binding to opioid receptors due to conformational flexibility .

Anti-inflammatory Activity

The N-pyridinylmethyl derivative exhibits superior anti-inflammatory activity (IC₅₀ = 0.8 μM for COX-2 inhibition) compared to the allyl analogue (IC₅₀ = 2.3 μM), attributed to the pyridine ring’s ability to form π-π interactions with the enzyme’s active site .

Metabolic Stability

The allyl group in this compound undergoes rapid oxidative metabolism via CYP3A4, resulting in a shorter half-life (t₁/₂ = 2.1 h) compared to the chlorophenyl analogue (t₁/₂ = 4.5 h) .

Spectroscopic and Crystallographic Insights

NMR studies reveal distinct chemical shift patterns for the allyl derivative (δ 5.8–6.2 ppm for allylic protons) compared to the pyridinylmethyl (δ 8.1–8.3 ppm for aromatic protons) and chlorophenyl analogues (δ 7.4–7.6 ppm for chloroaromatic protons) . X-ray crystallography of the allyl derivative confirms a planar quinoline core with a dihedral angle of 8.2° between the allyl and carboxamide groups, optimizing π-stacking interactions .

Biological Activity

N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to synthesize and analyze the current understanding of the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₉H₁₅N₂O₃
  • Molecular Weight : 325.34 g/mol

This compound features a quinoline backbone with an allyl substituent at the nitrogen position and a hydroxyl group at the 4-position, contributing to its reactivity and potential biological activity.

Biological Activity Overview

Quinoline derivatives have been reported to exhibit a range of biological activities including:

  • Antibacterial Activity : Several studies have indicated that compounds with a 4-hydroxyquinoline scaffold possess significant antibacterial properties. For instance, derivatives similar to N-Allyl-4-hydroxy-1-methyl-2-oxo have shown moderate antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) often reported in the range of 25–100 µM .
  • Antiviral Activity : The anti-HIV activity of related quinoline compounds has been explored extensively. Research indicates that modifications to the 4-hydroxy position enhance the ability of these compounds to inhibit HIV replication. For example, derivatives designed from the 4-hydroxyquinoline core have demonstrated promising results in blocking HIV integrase activity, which is crucial for viral replication .

The mechanisms through which N-Allyl-4-hydroxy-1-methyl-2-oxo acts biologically can be summarized as follows:

  • Enzyme Inhibition : Many quinoline derivatives act by inhibiting key enzymes involved in bacterial and viral replication. For example, they may inhibit bacterial DNA gyrase or HIV integrase, leading to reduced pathogen viability .
  • Cellular Interaction : These compounds may interact with cellular membranes or specific receptors, altering cell permeability or signaling pathways that contribute to their antibacterial or antiviral effects.

Case Studies and Research Findings

Several case studies highlight the biological activity of N-Allyl-4-hydroxyquinoline derivatives:

Study ReferenceBiological ActivityFindings
Sechi et al. Anti-HIVCompound 5 showed IC50 values of 16 ± 6 µM for integrase inhibition.
Recent Synthesis Studies AntibacterialCompounds demonstrated MIC values ranging from 25–100 µM against various strains.
Docking Studies Mechanism InsightBinding modes similar to known integrase inhibitors were observed.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how are intermediates purified and validated?

  • Methodological Answer : The synthesis typically involves condensation of 4-hydroxyquinolinone precursors with allyl amines. For example, analogous carboxamides are synthesized via nucleophilic substitution or coupling reactions, followed by crystallization for purification . Intermediates are characterized using elemental analysis and 1^1H NMR to confirm substitution patterns and purity (e.g., sharp melting points and solubility profiles in DMF/DMSO) .

Q. How is the structural integrity and purity of this compound confirmed in academic settings?

  • Methodological Answer : Structural validation relies on 1^1H NMR to identify proton environments (e.g., the allyl group’s protons at δ 3.5–5.5 ppm) and elemental analysis (C, H, N) to verify stoichiometry . Purity is assessed via melting point consistency and chromatographic methods (e.g., HPLC with UV detection), though specific protocols may vary by lab .

Q. What are the initial steps for evaluating the biological activity of this compound, and what assays are recommended?

  • Methodological Answer : Preliminary activity screening often involves in vitro assays such as cyclooxygenase inhibition (comparable to Piroxicam) or analgesic models (e.g., tail-flick tests in rodents). Dose-response studies at lower doses (e.g., 10–50 mg/kg) are critical due to its higher potency than reference drugs .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of quinolone-3-carboxamide derivatives?

  • Methodological Answer : X-ray analysis reveals planarity of the quinoline ring and substituent orientations. For example, in tasquinimod (a structural analogue), the carboxamide side chain tilts ~88° relative to the quinoline plane, with intramolecular hydrogen bonds (e.g., 4-OH to 5-methoxy oxygen) stabilizing the structure . Such data guide SAR by highlighting steric and electronic effects .

Q. What impact does the N-allyl substituent have on physicochemical properties and bioactivity compared to benzyl or methyl groups?

  • Methodological Answer : Allyl groups enhance solubility in polar aprotic solvents (DMF/DMSO) compared to benzyl derivatives . In vivo, allyl-substituted analogues show improved analgesic efficacy at lower doses, likely due to increased membrane permeability or metabolic stability . Comparative studies using logP measurements and pharmacokinetic profiling (e.g., t1/2_{1/2}) are recommended .

Q. What methodologies are used to investigate polymorphism in quinolone carboxamides, and how does it affect biological outcomes?

  • Methodological Answer : Polymorphism is identified via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). For instance, polymorphs of N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibit distinct melting points and dissolution rates, impacting bioavailability . Accelerated stability studies under varied humidity/temperature conditions are critical for formulation development .

Q. How can structure-activity relationship (SAR) studies be designed for this compound using existing analogues?

  • Methodological Answer : SAR studies compare substituents at the quinoline 1-, 4-, and 3-positions. For example, replacing the allyl group with a 4-trifluoromethylphenyl (as in tasquinimod) enhances anti-angiogenic activity by 30-fold . Computational docking (e.g., AutoDock) paired with in vitro angiogenesis assays (e.g., endothelial tube formation) validates target interactions .

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